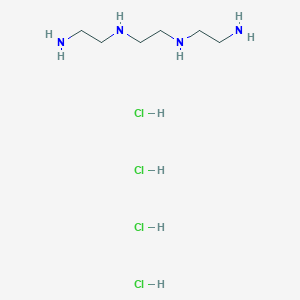

Triethylentetramin-Tetrahydrochlorid

Übersicht

Beschreibung

Triäthylentetramin-Tetrahydrochlorid ist ein Kupfer-Chelatbildner, der hauptsächlich zur Behandlung der Wilson-Krankheit eingesetzt wird, einer genetischen Erkrankung, die zu einer übermäßigen Ansammlung von Kupfer im Körper führt . Diese Verbindung ist bekannt für ihre Fähigkeit, Kupferionen zu binden und ihre Ausscheidung aus dem Körper zu erleichtern, wodurch die Kupfertoxizität verringert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Triäthylentetramin-Tetrahydrochlorid beinhaltet die Reaktion von Triäthylentetramin mit Salzsäure. Eine Methode umfasst die Reaktion von geschütztem Triäthylentetramin mit Salzsäure in einem wässrigen Medium, um das entsprechende Dihydrochloridsalz zu erhalten . Eine andere Methode beinhaltet die Kristallisation von Triäthylentetramin-Tetrahydrochlorid aus einer Lösung durch Zugabe eines Antilösungsmittels bei einer bestimmten Zuführtemperatur im Bereich von 50 °C bis 75 °C .

Industrielle Produktionsmethoden

Die industrielle Produktion von Triäthylentetramin-Tetrahydrochlorid beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Methoden. Das Verfahren gewährleistet die gewünschte Reinheit und Stabilität der Verbindung, die für ihre pharmazeutischen Anwendungen entscheidend ist .

Wissenschaftliche Forschungsanwendungen

Trientine tetrahydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Triethylenetetramine tetrahydrochloride, also known as Trientine tetrahydrochloride, is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . The primary target of this compound is copper ions in the body . It has been suggested that the TETA-metabolizing enzyme is actually spermidine/spermine acetyltransferase .

Mode of Action

Triethylenetetramine tetrahydrochloride works by promoting urinary copper excretion . It binds to copper and forms a stable complex that is then excreted from the body . This helps to reduce excess body copper storage and ameliorate symptoms of Wilson’s disease .

Biochemical Pathways

The biochemical pathways affected by Triethylenetetramine tetrahydrochloride are primarily related to copper homeostasis . By chelating copper, it prevents the accumulation of copper in tissues, which is a characteristic of Wilson’s disease . It has also been shown to possess telomerase inhibiting and anti-angiogenesis properties .

Pharmacokinetics

Triethylenetetramine tetrahydrochloride is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation , and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .

Result of Action

The primary result of Triethylenetetramine tetrahydrochloride action is the reduction of copper levels in the body, which helps to manage Wilson’s disease . It has also been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .

Biochemische Analyse

Biochemical Properties

Triethylenetetramine tetrahydrochloride is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . It interacts with copper ions, forming a stable complex that is then excreted from the body . This interaction plays a crucial role in the management of Wilson’s disease, a genetic disorder characterized by excessive copper accumulation in the body .

Cellular Effects

Triethylenetetramine tetrahydrochloride has been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .

Molecular Mechanism

The molecular mechanism of action of Triethylenetetramine tetrahydrochloride involves its ability to selectively chelate copper (II) ions . This chelation process reduces the amount of free copper in the body, which is beneficial in conditions like Wilson’s disease where copper accumulation is harmful . Additionally, it has been suggested that Triethylenetetramine tetrahydrochloride can inhibit telomerase and exhibit anti-angiogenesis properties, providing potential mechanisms for its anticancer effects .

Temporal Effects in Laboratory Settings

Triethylenetetramine tetrahydrochloride is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .

Dosage Effects in Animal Models

It is known that the compound has a dermal LD50 of 550 mg/kg in rabbits .

Metabolic Pathways

Triethylenetetramine tetrahydrochloride is primarily metabolized via acetylation . The major pharmacokinetic parameters are not associated with the acetylation phenotype of N-acetyltransferase 2, the traditionally regarded drug acetylation enzyme, and the Triethylenetetramine tetrahydrochloride-metabolizing enzyme is actually spermidine/spermine acetyltransferase .

Transport and Distribution

Triethylenetetramine tetrahydrochloride is widely distributed in tissues, with relatively high concentrations measured in liver, heart, and kidney . It is proposed that Triethylenetetramine tetrahydrochloride shares a common transport mechanism with polyamines in intestinal uptake . It is likely that Triethylenetetramine tetrahydrochloride is also transported across biological membranes into mammalian cells by the same transporter for polyamines .

Subcellular Localization

Given its role as a copper chelator, it is likely to be found in locations where copper ions are present within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of trientine tetrahydrochloride involves the reaction of triethylenetetramine with hydrochloric acid. One method includes the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous medium to yield the corresponding dihydrochloride salt . Another method involves the crystallization of trientine tetrahydrochloride from a solution by adding an anti-solvent at a specific feeding temperature ranging from 50°C to 75°C .

Industrial Production Methods

Industrial production of trientine tetrahydrochloride typically involves large-scale synthesis using the aforementioned methods. The process ensures the desired purity and stability of the compound, which is crucial for its pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Triäthylentetramin-Tetrahydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Chelatbildung: Die primäre Reaktion beinhaltet die Chelatbildung von Kupferionen, wodurch ein stabiler Komplex entsteht, der über den Urin ausgeschieden wird.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Aminogruppen mit anderen chemischen Einheiten reagieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit Triäthylentetramin-Tetrahydrochlorid verwendet werden, umfassen Salzsäure für die Synthese und verschiedene Kupfersalze für Chelatstudien . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um optimale Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Chelatbildungsreaktion gebildet wird, ist der Kupfer-Triäthylentetramin-Komplex, der aus dem Körper ausgeschieden wird, wodurch der Kupfergehalt bei Patienten mit Wilson-Krankheit reduziert wird .

Wissenschaftliche Forschungsanwendungen

Triäthylentetramin-Tetrahydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Chelatbildner in verschiedenen chemischen Reaktionen und Studien mit Metallionen verwendet.

Industrie: Wird in der Affinitätschromatographie als primäres Amin-Displacer verwendet.

Wirkmechanismus

Triäthylentetramin-Tetrahydrochlorid entfaltet seine Wirkung, indem es an Kupferionen über seine Stickstoffatome bindet, wodurch ein stabiler Komplex gebildet wird, der dann über den Urin ausgeschieden wird . Dieser Mechanismus trägt dazu bei, die Kupferbelastung bei Patienten mit Wilson-Krankheit zu reduzieren. Die Verbindung kann auch die Kupferabsorption im Darmtrakt hemmen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Penicillamin: Ein weiterer Kupfer-Chelatbildner, der zur Behandlung der Wilson-Krankheit eingesetzt wird.

Spermidin und Spermin: Strukturanaloga von Triäthylentetramin, diese Verbindungen sind ebenfalls Polyamine, sind aber hauptsächlich an zellulären Funktionen beteiligt, anstatt an der Chelatbildung.

Einzigartigkeit

Triäthylentetramin-Tetrahydrochlorid ist aufgrund seiner hohen Selektivität für Kupferionen und seiner relativ besseren Verträglichkeit bei Patienten im Vergleich zu Penicillamin einzigartig . Seine Fähigkeit, stabile Komplexe mit Kupfer zu bilden und deren Ausscheidung zu erleichtern, macht es zu einem wertvollen Therapeutikum zur Behandlung von Kupfertoxizität .

Eigenschaften

IUPAC Name |

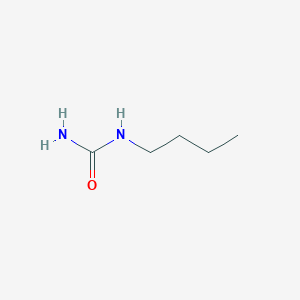

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHMDSCYUWAQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCN)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H22Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063657 | |

| Record name | Trientine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-40-4 | |

| Record name | Trientine tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trientine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIENTINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)